Cenicriviroc Sulfone
Description
Overview of Cenicriviroc (B192934) as a Dual Chemokine Receptor Antagonist
Cenicriviroc is an orally available, small-molecule that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). wustl.eduplos.org Chemokine receptors are proteins on the surface of cells that, when activated by their corresponding chemokine ligands, play a crucial role in directing the migration of immune cells. tandfonline.com Specifically, the interaction between CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a key driver for the recruitment of monocytes from the bloodstream into tissues. nih.govwjgnet.com Once in the tissues, these monocytes can differentiate into macrophages, which are involved in inflammatory processes. oup.com
Similarly, CCR5 and its ligands, including CCL5 (RANTES), are involved in the trafficking of various immune cells, such as T-lymphocytes and macrophages. wustl.edutandfonline.com By blocking both CCR2 and CCR5, cenicriviroc can simultaneously inhibit the signaling pathways mediated by these receptors. explorationpub.com This dual antagonism is significant because both receptor pathways are implicated in the pathogenesis of various inflammatory and fibrotic diseases. plos.orgtandfonline.com The ability of cenicriviroc to potently inhibit the binding of ligands to both CCR2 and CCR5 with nanomolar potency underscores its potential as a modulator of inflammatory cell recruitment. plos.org
The mechanism of action of cenicriviroc involves preventing the downstream signaling that would normally occur upon chemokine binding, thereby reducing the migration of inflammatory cells to sites of injury or inflammation. wustl.eduplos.org This targeted immunomodulatory effect, without broadly suppressing the immune system, has made cenicriviroc an attractive candidate for translational research. wustl.edu
Historical Development and Evolution of Preclinical Research Focus
The preclinical development of cenicriviroc has evolved, reflecting a growing understanding of the roles of CCR2 and CCR5 in various diseases. Initially, research into CCR5 antagonists was heavily focused on HIV-1 infection, as CCR5 is a critical co-receptor for the entry of the most common strains of the virus into T-cells. wustl.edutandfonline.com Cenicriviroc, with its potent CCR5 antagonism, was therefore investigated as a potential anti-HIV agent. wikipedia.orgebi.ac.uk
However, the recognition that both CCR2 and CCR5 are key mediators in inflammatory processes beyond viral infections led to a shift in the preclinical research focus. wustl.edutandfonline.com Researchers began to explore the therapeutic potential of cenicriviroc's dual antagonism in other conditions characterized by chronic inflammation and fibrosis. tandfonline.com This was particularly true for liver diseases, such as non-alcoholic steatohepatitis (NASH), where the recruitment of inflammatory monocytes and macrophages to the liver is a central pathological feature. oup.comtandfonline.com
Preclinical studies in animal models of liver injury demonstrated the antifibrotic properties of cenicriviroc. tandfonline.com This evolution in research focus from virology to hepatology was driven by the compelling scientific rationale that blocking the infiltration of key inflammatory cells could halt or reverse the progression of liver fibrosis. tandfonline.comtandfonline.com The promising results from these preclinical models provided the foundation for its subsequent investigation in clinical trials for liver disease. tandfonline.com
Rationale for Investigation in Diverse Preclinical Disease Models
The scientific rationale for investigating cenicriviroc in a variety of preclinical disease models stems from the widespread involvement of the CCR2 and CCR5 pathways in pathological inflammation and fibrosis across different organ systems. plos.orgtandfonline.com The central hypothesis is that by inhibiting the recruitment of inflammatory monocytes and macrophages, cenicriviroc can attenuate tissue injury and the subsequent fibrotic response. nih.govwjgnet.com
In the context of liver disease, particularly NASH, the rationale is well-defined. Liver injury triggers the release of chemokines like CCL2, which attracts CCR2-expressing monocytes to the liver. wjgnet.com These cells differentiate into pro-inflammatory macrophages that contribute to a cycle of inflammation and activate hepatic stellate cells, the primary collagen-producing cells responsible for liver fibrosis. nih.govdovepress.com CCR5 is also expressed on hepatic stellate cells and contributes to their activation. dovepress.com Therefore, the dual blockade of CCR2 and CCR5 by cenicriviroc presents a targeted approach to interrupt these key fibrogenic pathways. plos.org
This rationale extends to other fibrotic conditions. For instance, in kidney fibrosis models, the infiltration of CCR2-positive macrophages is also a critical driver of disease progression. plos.org Preclinical studies have shown that cenicriviroc can reduce collagen deposition and preserve organ function in models of renal fibrosis. plos.org The investigation of cenicriviroc has also included models of inflammatory pain, where CCR2 and CCR5 are upregulated in the spinal cord and dorsal root ganglia following nerve injury, contributing to neuroinflammation and pain hypersensitivity. nih.gov The broad applicability of its mechanism of action provides a strong basis for its evaluation in these diverse preclinical settings.
Interactive Data Tables
Table 1: Cenicriviroc's Activity in Preclinical Models
| Disease Model | Key Findings | Reference |
| Thioglycollate-induced peritonitis | Significantly reduced monocyte/macrophage recruitment | plos.org |
| Thioacetamide-induced liver fibrosis (rat) | Reduced collagen deposition and expression of collagen type 1 | plos.orgresearchgate.net |
| Diet-induced NASH (mouse) | Reduced NAFLD activity score and collagen deposition | plos.orgwjgnet.com |
| Unilateral ureteral obstruction (kidney fibrosis) | Reduced collagen deposition and expression of collagen type 1 | plos.org |
| Chronic constriction injury (neuropathic pain) | Alleviated pain-related behaviors and reduced neuroinflammation | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMNAUMMNWXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Cenicriviroc
Dual Antagonism of C-C Chemokine Receptors 2 (CCR2) and 5 (CCR5)
Cenicriviroc (B192934) is a novel, orally administered small-molecule antagonist that demonstrates potent and selective activity against both CCR2 and CCR5. plos.orgphysiology.orgplos.org These receptors are key players in the inflammatory cascade, and their dual inhibition by CVC offers a comprehensive approach to modulating immune responses. columbia.edunih.gov The interactions between CCR2 and CCR5 with their respective ligands are crucial for processes like monocyte and macrophage recruitment, which are central to the pathogenesis of various inflammatory and fibrotic diseases. columbia.eduplos.org
Receptor Binding Kinetics and Occupancy in Cellular and Ex Vivo Systems
Cenicriviroc exhibits nanomolar potency against both CCR2 and CCR5. columbia.eduplos.org In vitro studies have shown that CVC has a similar potency against ligand binding to both receptors, with an IC50 value ranging from 2 to 6 nM. plos.orgwustl.edu
Ex vivo analyses of human peripheral blood mononuclear cells have demonstrated high receptor occupancy with CVC treatment. At a concentration of 6 nmol/L, CVC achieved approximately 98% occupancy of CCR2 on monocytes. plos.org For CCR5, occupancy of ≥90% was observed on both CD4+ and CD8+ T-cells at concentrations of 3.1 and 2.3 nmol/L, respectively. plos.org In mouse models, CVC concentrations of 250 nmol/L or higher resulted in over 87% occupancy of both CCR2 and CCR5 on monocytes and macrophages. plos.org This sustained and high-level receptor blockade is a key factor in its efficacy. plos.orguniversiteitleiden.nl
| Receptor | Cell Type | Parameter | Value | Source |
|---|---|---|---|---|
| CCR2 & CCR5 | Varies | IC50 | 2-6 nM | plos.orgwustl.edu |
| CCR2 | Human Monocytes | Occupancy (at 6 nmol/L) | ~98% | plos.org |
| CCR5 | Human CD4+ T-cells | Occupancy (at 3.1 nmol/L) | ≥90% | plos.org |
| CCR5 | Human CD8+ T-cells | Occupancy (at 2.3 nmol/L) | ≥90% | plos.org |
| CCR2 & CCR5 | Mouse Monocytes/Macrophages | Occupancy (at ≥250 nmol/L) | >87% | plos.org |
Downstream Signaling Pathway Modulation
By blocking the binding of chemokines to CCR2 and CCR5, cenicriviroc inhibits the activation of several downstream signaling pathways that are crucial for cell migration, inflammation, and survival. nih.gov The binding of CCL2 to CCR2, for instance, typically activates pathways such as the PI3K/AKT and JAK/STAT signaling cascades, which can inhibit apoptosis. nih.gov CVC's antagonism of CCR2 can lead to a decrease in the activity of these pathways. nih.gov
Furthermore, the CCL2-CCR2 interaction can activate the PI3K/AKT/IKK/NF-κB signaling pathway, which promotes the expression of CCL2 itself, creating a positive feedback loop. nih.gov By inhibiting CCR2, CVC can downregulate this entire cascade. nih.gov In the context of colorectal cancer studies, CVC has been shown to diminish the expression of downstream biomarkers like VEGF, NF-κB, and c-Myc. nih.govresearchgate.net In neurological settings, CVC has been found to protect against the activation of the NLRP3 inflammasome and subsequent pyroptosis in astrocytes, a process that involves the release of pro-inflammatory cytokines like IL-1β. physiology.org
Immunomodulatory Effects on Leukocyte Subpopulations
Cenicriviroc exerts significant immunomodulatory effects by influencing the behavior of various leukocyte subpopulations. Its primary mechanism involves inhibiting the recruitment of inflammatory cells to sites of injury and inflammation. columbia.edunih.gov
Regulation of Monocyte and Macrophage Chemotaxis and Infiltration
A key pharmacological effect of cenicriviroc is the inhibition of monocyte and macrophage migration. columbia.edunih.govplos.org By blocking the CCR2-CCL2 axis, CVC effectively reduces the chemotaxis of bone marrow monocytes. plos.orgplos.org This has been demonstrated in various preclinical models. For example, in a mouse model of thioglycollate-induced peritonitis, CVC significantly reduced the recruitment of monocytes and macrophages. columbia.edu Similarly, in models of acute liver injury, CVC was shown to inhibit the infiltration of inflammatory monocytes. plos.org
In vitro transwell migration assays have confirmed that CVC significantly reduces the migration of bone marrow monocytes towards CCL2. plos.orgplos.org This blockade of monocyte and macrophage infiltration is a cornerstone of CVC's anti-inflammatory and anti-fibrotic activity observed in models of liver and kidney fibrosis. columbia.edunih.gov
Influence on Macrophage Polarization States (M1/M2 Phenotypes)
Cenicriviroc has been shown to influence the polarization of macrophages, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and reparative M2 phenotype. oup.comresearchgate.net In a mouse model of nonalcoholic steatohepatitis (NASH), CVC treatment led to fewer M1-like macrophages and more M2-like macrophages in the liver. oup.comnih.gov
In vitro studies have corroborated these findings, showing that CVC decreases lipopolysaccharide-stimulated M1-like macrophage activation while enhancing interleukin-4-induced M2-type macrophage polarization. oup.comresearchgate.netnih.gov This shift towards an M2-dominant macrophage population contributes to the resolution of inflammation and attenuation of tissue injury. oup.comresearchgate.net
| Model System | Effect on M1 Macrophages | Effect on M2 Macrophages | Outcome | Source |
|---|---|---|---|---|
| Mouse Model of NASH | Decrease | Increase | M2-dominant shift in the liver | oup.comnih.gov |
| In Vitro (LPS-stimulated) | Decreased activation | - | Reduced pro-inflammatory response | oup.comresearchgate.netnih.gov |
| In Vitro (IL-4-induced) | - | Increased polarization | Enhanced anti-inflammatory response | oup.comresearchgate.netnih.gov |
Modulation of T-Lymphocyte Differentiation and Function, including Regulatory T Cells (Tr1)
Recent research has uncovered a significant role for cenicriviroc in modulating T-lymphocyte differentiation and function. nih.govscispace.com In vitro studies have revealed that CVC inhibits the differentiation of pro-inflammatory T helper cells, including Th1, Th2, and Th17 cells. nih.govscispace.comresearchgate.net
Most notably, cenicriviroc has been found to promote the generation of Type 1 regulatory T cells (Tr1), which are known for their anti-inflammatory properties, primarily through the production of IL-10. nih.govscispace.combohrium.com CVC achieves this by upregulating the expression of key transcription factors associated with Tr1 cells, such as c-Maf, Prdm1, Irf-1, Batf, and EGR-2. nih.govscispace.com In experimental colitis models, this effect was associated with an increase in IL-10 and a decrease in pro-inflammatory cytokines like IFN-γ, IL-17, IL-6, and IL-1β. nih.govscispace.com This suggests that CVC can control tissue inflammation by not only inhibiting effector T cells but also by actively promoting the induction of anti-inflammatory regulatory T cells. nih.govscispace.com
Information on Cenicriviroc Sulfone Remains Limited in Publicly Available Research
An in-depth review of scientific literature reveals a significant lack of specific pharmacological data for the chemical compound This compound . This compound is identified as a metabolite and an impurity of Cenicriviroc , a well-researched investigational drug. axios-research.com The available body of research focuses almost exclusively on the parent compound, Cenicriviroc, detailing its mechanisms of action, anti-fibrotic, and antiviral properties.
Cenicriviroc is characterized as a sulfoxide (B87167), and its metabolite, this compound, represents an oxidized form of the parent molecule, containing an additional oxygen atom. axios-research.comdrugbank.comebi.ac.uk While the metabolism of Cenicriviroc by the liver has been studied, the specific biological activities of the this compound metabolite are not detailed in the available scientific and clinical research literature. nih.gov
Consequently, a comprehensive article focusing solely on the molecular and cellular pharmacology of this compound, as per the requested detailed outline, cannot be generated at this time. The specific research findings concerning cytokine and chemokine expression, anti-fibrotic mechanisms, and antiviral activities are all attributed to Cenicriviroc. newdrugapprovals.orgoup.comcaymanchem.com
Therefore, any attempt to create the requested article would necessitate extrapolating data from the parent compound, which would not adhere to the strict requirement of focusing solely on this compound. Further research is required to elucidate the distinct pharmacological profile of this specific metabolite.
Preclinical Efficacy and Mechanistic Studies in Animal Models
Models of Hepatic Fibrosis and Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH)
The efficacy of cenicriviroc (B192934) has been extensively studied in various animal models that mimic human hepatic fibrosis and MASH.
Chemically-Induced Liver Fibrosis Models (e.g., Thioacetamide-Induced Rat Model)
The thioacetamide (B46855) (TAA)-induced model of liver fibrosis in rats is a well-established method for evaluating antifibrotic therapies at different disease stages, from inflammation to cirrhosis. plos.org In this model, fibrosis is induced by repeated intraperitoneal administration of TAA. plos.org
In studies using the TAA-induced rat model, cenicriviroc demonstrated notable antifibrotic effects. nih.govresearchgate.net Treatment with CVC led to significant reductions in collagen deposition in the liver. nih.govresearchgate.net Although no significant changes were observed in the mRNA expression of fibrosis markers in the TAA model, there were indications of reduced liver damage, as evidenced by a decrease in aspartate aminotransferase (AST) levels in an early intervention group. nih.govresearchgate.net
Diet-Induced MASH/NASH Models
Diet-induced models in rodents are crucial for simulating the metabolic and histological features of human MASH.
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse Model : This model is known to induce weight gain and features of NASH, including steatohepatitis and fibrosis. nih.govnih.gov In the CDAHFD model, both short-term (4 weeks) and prolonged (14 weeks) treatment with high-dose CVC inhibited the accumulation of pro-inflammatory Ly6Chigh bone marrow-derived macrophages in the liver. nih.govnih.gov While total intrahepatic macrophage populations were not significantly different after 14 weeks, there was an increased frequency of anti-inflammatory macrophages in the high-dose CVC group. nih.govnih.gov Notably, despite the persistence of steatohepatitis, prolonged CVC therapy resulted in a significant reduction in fibrosis. nih.govnih.gov
High-Cholesterol/High-Fat Diet : In a lipotoxic model of NASH using a high-cholesterol, high-fat (CL) diet, CVC supplementation in C57BL/6 mice for 12 weeks attenuated excessive hepatic lipid accumulation and peroxidation. nih.gov It also improved glucose intolerance and hyperinsulinemia. nih.gov Flow cytometry analysis revealed a shift in the macrophage population, with fewer M1-like (pro-inflammatory) and more M2-like (anti-inflammatory) macrophages in the livers of CVC-treated mice. nih.gov
High-Fat and High-Fructose Diet (HFHF) : In mice fed an HFHF diet for 20 weeks, which induced severe hepatic steatosis and inflammation with mild fibrosis, CVC treatment for the final 8 weeks inhibited hepatic inflammation and fibrogenesis. semanticscholar.org
Histopathological and Molecular Markers of Fibrosis Regression in Animal Models
Across various animal models, cenicriviroc has demonstrated the ability to reduce key markers of liver fibrosis.
Histopathological analysis consistently showed a significant reduction in collagen deposition in the liver of CVC-treated animals compared to controls. nih.govresearchgate.netnih.gov This was confirmed by methods such as Sirius Red staining, which visualizes collagen fibers. nih.gov
Table 1: Effect of Cenicriviroc on Histopathological and Molecular Markers of Fibrosis
| Model | Marker | Result | Citation |
|---|---|---|---|
| Thioacetamide-induced rat model | Collagen Deposition | Significantly reduced | nih.govresearchgate.net |
| Diet-induced NASH mouse model | Collagen Deposition | Significantly reduced | nih.govresearchgate.net |
| Diet-induced NASH mouse model | Collagen type 1 mRNA expression | Decreased | nih.gov |
| Diet-induced NASH mouse model | Collagen type 1 protein expression | Reduced | nih.gov |
| Diet-induced NASH mouse model | α-SMA protein expression | Reduced | nih.gov |
Molecular Markers : Reductions in the gene and protein expression of key fibrogenic molecules were also observed. nih.govresearchgate.net In diet-induced NASH models, CVC treatment led to decreased mRNA and protein expression of collagen type 1. nih.govresearchgate.net Furthermore, there was a reduction in the protein expression of alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, which are the primary collagen-producing cells in the liver. nih.gov In vitro studies have also shown that CVC can directly inhibit the profibrogenic gene signature in primary mouse hepatic stellate cells stimulated with transforming growth factor-β (TGF-β). nih.gov
Effects on Hepatic Inflammation and Steatosis in Animal Models
Cenicriviroc's mechanism of action is closely tied to its anti-inflammatory properties, primarily through the blockade of CCR2 and CCR5, which are crucial for the recruitment of monocytes and macrophages to the liver. nih.gov
In diet-induced MASH models, CVC treatment has been shown to reduce hepatic inflammation. nih.govsemanticscholar.org This is characterized by a decrease in macrophage infiltration into the liver. nih.govsemanticscholar.org Specifically, CVC promotes a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. nih.gov This polarization of macrophages is a key mechanism by which CVC suppresses and can even reverse steatohepatitis. nih.gov
Regarding steatosis (fatty liver), the effects of CVC appear to be model-dependent. In a high-cholesterol, high-fat diet model, CVC supplementation attenuated excessive hepatic lipid accumulation. nih.gov However, in a high-fat, high-fructose diet model, CVC did not affect hepatic steatosis, even though it reduced inflammation and fibrogenesis. semanticscholar.org Similarly, in the CDAHFD model, histologic scores for steatosis were unchanged after 4 or 14 weeks of CVC treatment. nih.gov
Models of Renal Fibrosis
The antifibrotic effects of cenicriviroc have also been evaluated in mouse models of renal fibrosis. nih.govresearchgate.net In these models, CVC demonstrated antifibrotic properties, including significant reductions in collagen deposition and the expression of collagen type 1 protein and mRNA. nih.govresearchgate.net
Models of Systemic Inflammation (e.g., Thioglycollate-Induced Peritonitis Mouse Model)
To assess the in vivo effects of cenicriviroc on monocyte and macrophage recruitment, a thioglycollate-induced peritonitis mouse model is often employed. nih.govresearchgate.net In this model of acute inflammation, the intraperitoneal injection of thioglycollate leads to a rapid influx of monocytes and macrophages into the peritoneal cavity. nih.gov
Treatment with CVC in this model resulted in a dose-dependent decrease in the recruitment of these inflammatory cells. nih.govresearchgate.netplos.org This reduction in monocyte/macrophage migration was significant and demonstrated the potent anti-inflammatory activity of CVC. nih.govresearchgate.netplos.org
Investigations in Other Preclinical Disease Models
Research in a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic neuropathy has explored the role of the dual CCR2/CCR5 antagonist, Cenicriviroc (CVC). nih.govmdpi.com This model, created by administering STZ, leads to increased blood glucose levels and the development of both mechanical and thermal hypersensitivity within seven days. nih.govmdpi.com
In these diabetic mice, a single administration of CVC was shown to alleviate pain hypersensitivity in both male and female subjects. nih.govmdpi.com Furthermore, repeated administration of CVC alone demonstrated a sustained analgesic effect, reducing pain hypersensitivity without the development of tolerance, a phenomenon observed with morphine treatment. nih.gov When co-administered with morphine, CVC delayed the onset of opioid tolerance. nih.gov
Mechanistically, the development of diabetic neuropathy in this model was associated with increased mRNA levels of specific chemokines. In male mice, levels of Ccl2, Ccl5, and Ccl7 were elevated, while female mice showed increased levels of Ccl8 and Ccl12 in addition to the others. nih.govmdpi.com The analgesic effects of CVC are linked to its antagonism of CCR2 and CCR5, suggesting that targeting this chemokine signaling pathway is a viable therapeutic strategy for painful diabetic neuropathy. nih.gov CVC has been shown to downregulate the mRNA and/or protein levels of pronociceptive cytokines, including various chemokines like CCL2 and CCL5, in the spinal cord and dorsal root ganglia. mdpi.com
Table 1: Summary of Cenicriviroc (CVC) Efficacy in a Painful Diabetic Neuropathy Mouse Model
| Parameter | Model Details | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Animal Model | Swiss albino mice with streptozotocin (STZ)-induced diabetes. nih.govmdpi.com | CVC reduces mechanical and thermal hypersensitivity. mdpi.com | CVC antagonizes CCR2 and CCR5 receptors. nih.gov |
| Efficacy | Single CVC administration provides pain relief. nih.gov | Repeated CVC administration provides sustained analgesia without tolerance. nih.gov | Increased mRNA levels of Ccl2, Ccl5, Ccl7 (males) and Ccl8, Ccl12 (females) are observed in the model. nih.gov |
| Combination Therapy | Co-administration with morphine delays opioid tolerance development. nih.gov | CVC alone is more effective for long-term analgesia than morphine or a combination. nih.govmdpi.com | Targeting CCR2 and CCR5 with CVC is proposed as a potent therapeutic option. nih.gov |
The efficacy of Cenicriviroc (CVC) in modulating the progression of colorectal cancer (CRC) has been investigated in a mouse model where BALB/c mice were subcutaneously implanted with CT26 colorectal cancer cells. nih.govresearchgate.netnih.gov This research focused on the role of the CCR2-CCL2 signaling pathway, which is known to promote cancer cell proliferation, survival, angiogenesis, and metastasis. nih.gov
In this model, treatment with CVC resulted in a significant decrease in tumor growth rates, observed on the 7th and 21st days after the initial injection. researchgate.net This anti-tumor effect was linked to the downregulation of the CCR2_CCL2 signaling pathway. nih.gov
Quantitative real-time PCR (qRT-PCR) analysis of the tumor tissues from CVC-treated mice revealed a significant reduction in the mRNA expression levels of several key genes involved in cancer progression. nih.gov Specifically, there was a 43% reduction for CCR2, 45% for CCL2, 38% for Vascular Endothelial Growth Factor (VEGF), 59% for the proto-oncogene c-Myc, 38% for Nuclear Factor-kappa B (NF-κB), 28% for the mesenchymal marker vimentin, and 18% for Interleukin-33 (IL33) compared to the control group. nih.gov These findings demonstrate that CVC can modulate the tumor microenvironment by inhibiting critical signaling pathways. nih.gov
Table 2: Cenicriviroc (CVC) Effects in a Colorectal Cancer Mouse Model
| Parameter | Model Details | Key Findings | Gene Expression Changes (mRNA levels) |
|---|---|---|---|
| Animal Model | BALB/c mice with subcutaneously implanted CT26 colorectal cancer cells. nih.govresearchgate.net | CVC significantly decreased tumor growth rates. researchgate.net | CCR2: 43% reduction. nih.gov |
| Mechanism | Inhibition of the CCR2_CCL2 signaling pathway. nih.govnih.gov | CVC treatment led to a significantly higher apoptotic index in tumor cells. researchgate.net | CCL2: 45% reduction. nih.gov |
| Target Genes | Downregulation of genes involved in proliferation, angiogenesis, and metastasis. nih.gov | Protein levels of target markers were also significantly reduced. researchgate.net | VEGF: 38% reduction. nih.gov |
| c-Myc: 59% reduction. nih.gov | |||
| NF-κB: 38% reduction. nih.gov | |||
| Vimentin: 28% reduction. nih.gov |
The therapeutic potential of Cenicriviroc (CVC) has been evaluated in a mouse model of alcoholic liver disease (ALD). ebi.ac.uk In this model, CVC was administered either as a "prevention" strategy throughout the period of alcohol feeding or as a "treatment" initiated after the development of ALD. ebi.ac.uk
In both prevention and treatment scenarios, CVC demonstrated significant efficacy. It prevented alcohol-induced liver injury, as measured by alanine (B10760859) aminotransferase (ALT) levels, and ameliorated steatosis. ebi.ac.uk Furthermore, CVC administration normalized the alcohol-induced increases in markers of early liver fibrosis, including Sirius Red staining, hydroxyproline (B1673980) content, and collagen-1 levels. ebi.ac.uk
The mechanism underlying these protective effects involves the modulation of hepatic inflammation. ebi.ac.uk The study found that CVC reversed the alcohol-related increases in both mRNA and protein expression of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and the chemokine CCL2. ebi.ac.uk This aligns with the known role of the CCR2/CCR5 pathways in recruiting inflammatory cells that drive the progression of liver disease. ebi.ac.uk
Table 3: Effects of Cenicriviroc (CVC) in a Mouse Model of Alcoholic Liver Disease
| Parameter | Administration Strategy | Key Findings | Mechanistic Insights |
|---|---|---|---|
| Liver Injury | Prevention (during alcohol feeding) & Treatment (after ALD development). ebi.ac.uk | Prevented increases in Alanine Aminotransferase (ALT). ebi.ac.uk | Reversed alcohol-induced increases in hepatic mRNA and protein expression of TNF-α, IL-1β, and IL-6. ebi.ac.uk |
| Steatosis | Prevention & Treatment. ebi.ac.uk | Prevented alcohol-induced steatosis. ebi.ac.uk | Reversed alcohol-induced increases in hepatic CCL2 expression. ebi.ac.uk |
| Fibrosis | Prevention & Treatment. ebi.ac.uk | Normalized early fibrosis markers (Sirius Red, hydroxyproline, collagen-1). ebi.ac.uk | Inhibition of CCR2/5 signaling prevents and reverses liver damage. ebi.ac.uk |
The efficacy of Cenicriviroc (CVC), a CCR2/CCR5 antagonist, was assessed in mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced acute and chronic colitis. nih.gov These models are used to study inflammatory and fibrotic processes relevant to inflammatory bowel disease. nih.govresearchgate.net
In the acute colitis model, CVC treatment significantly reduced the Disease Activity Index (DAI) scores and lowered serum levels of TNF-α. nih.gov Histological analysis confirmed that CVC attenuated colonic inflammation. nih.gov In vitro experiments using HT29 intestinal epithelial cells showed that CVC significantly reduced the mRNA expression of CCL5 and the downstream expression of CX3CL1 and TNF-α, thereby inhibiting inflammatory progression. nih.gov
In models of chronic colitis, CVC demonstrated anti-fibrotic effects. nih.gov It attenuated colonic fibrosis in mice and, in cellular models using activated colonic fibroblasts, CVC decreased the expression of fibrosis markers such as fibronectin (FN), connective tissue growth factor (CTGF), alpha-smooth muscle actin (α-SMA), and matrix metalloproteinase-9 (MMP9). nih.govresearchgate.net The study also suggested that CVC promotes autophagy, which contributes to its regulatory effects on inflammation. nih.gov The primary mechanism of action in these models is attributed to the inhibition of inflammation through CCL5/CCR5 signaling. nih.gov
Table 4: Cenicriviroc (CVC) Efficacy in Experimental Colitis Mouse Models
| Model Type | Key Findings (In Vivo) | Key Findings (In Vitro) | Mechanistic Insights |
|---|---|---|---|
| Acute DSS-Colitis | Significantly reduced Disease Activity Index (DAI) scores. nih.gov | Reduced mRNA expression of CCL5, CX3CL1, and TNFα in HT29 cells. nih.gov | Inhibition of inflammation via CCL5/CCR5 signaling. nih.gov |
| Attenuated colonic inflammation (histological assessment). nih.gov | Did not affect CCL2 expression in HT29 cells. nih.gov | Promotion of autophagy contributes to anti-inflammatory effects. nih.gov | |
| Reduced serum TNFα levels. nih.gov |
| Chronic DSS-Colitis | Attenuated colonic fibrosis. nih.govresearchgate.net | Decreased expression of fibrosis markers (FN, CTGF, α-SMA, MMP9) in activated fibroblasts. nih.govresearchgate.net | Suppresses TGFβ1-induced fibrotic activation. nih.gov |
Pharmacokinetics and Pharmacodynamics in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species
Preclinical studies in rats, dogs, and monkeys have demonstrated that cenicriviroc (B192934) (CVC) is readily absorbed and exhibits good oral bioavailability. firstwordpharma.com Following oral administration, the compound is extensively metabolized by the liver. firstwordpharma.com
The pharmacokinetic profile of cenicriviroc varies between species. While it has a long plasma half-life of 30–40 hours in humans, it is considerably shorter in rodents, estimated at approximately 4–5 hours in rats and around 2 hours in mice. researchgate.netnih.gov This difference in half-life was a key consideration for dose selection and frequency in preclinical disease models. nih.gov
Distribution assessments in a preclinical rat study showed that cenicriviroc distributes efficiently to the mesenteric lymph nodes, which are recognized as a significant reservoir for the HIV virus. firstwordpharma.com
Interactive Table: Pharmacokinetic Parameters of Cenicriviroc in Preclinical Species
| Species | Half-life (t½) | Key ADME Characteristics | Source(s) |
| Rat | ~4-5 hours | Good bioavailability; Extensive liver metabolism; Efficient distribution to mesenteric lymph nodes. | firstwordpharma.comresearchgate.net |
| Dog | Not Specified | Good bioavailability; Extensive liver metabolism. | firstwordpharma.com |
| Monkey | Not Specified | Good bioavailability; Extensive liver metabolism. | firstwordpharma.com |
| Mouse | ~2 hours | Shorter half-life compared to humans, requiring different dosing strategies in models. | researchgate.netnih.gov |
Cenicriviroc is known to be metabolized in the liver. firstwordpharma.comnih.gov While its metabolic pathway involves the formation of various byproducts, specific characterization and pharmacokinetic data for cenicriviroc sulfone in preclinical animal models are not detailed in the available literature. Medical Subject Headings (MeSH) associated with clinical studies of cenicriviroc include "Sulfoxides," suggesting that oxidation of the sulfur atom in the parent molecule is a relevant metabolic process. nih.gov However, dedicated preclinical studies detailing the absorption, distribution, metabolism, and excretion profile of the this compound metabolite specifically are not described in the provided sources.
Dose-Response Relationships and Target Engagement in Animal Models
The dose-response relationship and target engagement of cenicriviroc have been evaluated across a range of preclinical models for inflammatory and fibrotic diseases. plos.orgmusechem.com As a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), its mechanism involves blocking the signaling of chemokines like CCL2 and CCL5, which mediate the recruitment of monocytes and macrophages to sites of inflammation and fibrosis. nih.govplos.org
Target engagement in animal models has been demonstrated through several observations. In the Ldlr-/-.Leiden mouse model of metabolic dysfunction-associated steatohepatitis (MASH), administration of cenicriviroc led to a significant increase in plasma MCP-1 (also known as CCL2), which is indicative of successful CCR2 blockade. tno-pharma.com In rats with peripheral neuropathy, repeated intrathecal injections of cenicriviroc resulted in decreased expression of CCR2 in the spinal cord and CCR5 in the dorsal root ganglia (DRG). nih.govfrontiersin.org
The anti-inflammatory and antifibrotic effects of cenicriviroc are dose-dependent.
Liver and Kidney Fibrosis: In mouse models of thioglycollate-induced peritonitis, cenicriviroc significantly reduced monocyte/macrophage recruitment at doses of 20 mg/kg/day and higher. researchgate.netplos.org At these doses, it also demonstrated significant antifibrotic effects, including reduced collagen deposition and lower expression of collagen type 1, in a thioacetamide-induced rat model of liver fibrosis, a mouse model of diet-induced non-alcoholic steatohepatitis (NASH), and a mouse model of renal fibrosis. nih.govplos.org In the NASH model, cenicriviroc also significantly reduced the non-alcoholic fatty liver disease (NAFLD) activity score. researchgate.netplos.org
Neuropathic Pain: In a rat model of sciatic nerve injury, repeated intrathecal injections of cenicriviroc produced a dose-dependent alleviation of hypersensitivity to mechanical and thermal stimuli. nih.govfrontiersin.org Similarly, in a mouse model of painful diabetic neuropathy, single intraperitoneal injections of cenicriviroc at doses of 2 mg/kg and 5 mg/kg relieved mechanical and thermal hypersensitivity. mdpi.com
Interactive Table: Dose-Response and Target Engagement of Cenicriviroc in Animal Models
| Animal Model | Disease | Dose(s) Administered | Observed Effects & Target Engagement | Source(s) |
| Mouse | Thioglycollate-Induced Peritonitis | ≥20 mg/kg/day | Significantly reduced monocyte/macrophage recruitment. | researchgate.netplos.org |
| Rat | Thioacetamide-Induced Liver Fibrosis | ≥20 mg/kg/day | Significant reduction in collagen deposition and collagen type 1 expression. | plos.orgfrontiersin.org |
| Mouse | Diet-Induced NASH | ≥20 mg/kg/day | Significant reduction in NAFLD activity score, collagen deposition, and macrophage accumulation. | plos.orgtandfonline.comnih.gov |
| Mouse | Unilateral Ureteral Obstruction (Renal Fibrosis) | ≥20 mg/kg/day | Significant reduction in collagen deposition. | plos.org |
| Rat | Sciatic Nerve Injury (Neuropathic Pain) | Dose-dependent (intrathecal) | Alleviated mechanical and thermal hypersensitivity; decreased CCR2 and CCR5 expression. | nih.govfrontiersin.org |
| Mouse | Streptozotocin-Induced Diabetic Neuropathy | 2 mg/kg and 5 mg/kg (IP) | Alleviated mechanical and thermal hypersensitivity. | mdpi.com |
| Ldlr-/-.Leiden Mouse | MASH and Liver Fibrosis | 20 mg/kg BW | Adequate target engagement (increased plasma MCP-1); no reduction in hepatic fibrosis. | tno-pharma.com |
| Rat | Bile Duct Ligation (Cholestatic Injury) | 50 mg/kg/day | Reduced liver injury when combined with all-trans retinoic acid. | nih.gov |
Preclinical Drug-Drug Interaction Studies in Animal Models
Preclinical investigations in rats, dogs, and monkeys have determined that cenicriviroc does not inhibit the cytochrome P450 (CYP) family of enzymes. firstwordpharma.com Since the CYP450 system is responsible for the metabolism of a vast number of drugs, the lack of inhibition by cenicriviroc suggests a low potential for pharmacokinetic drug-drug interactions in these preclinical species. firstwordpharma.com
Structural Aspects and Chemical Biology
Structure-Activity Relationship (SAR) Studies for Chemokine Receptor Antagonism
The development of Cenicriviroc (B192934) and its derivatives stems from extensive structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for chemokine receptors. Cenicriviroc itself was derived from the initial lead compound TAK-779. glpbio.com The key structural modifications that led to Cenicriviroc included the replacement of a quaternary ammonium (B1175870) group with a polar sulfoxide (B87167) moiety, the substitution of a researchgate.netdntb.gov.ua-fused ring system with a glpbio.comresearchgate.net-fused benzazocine nucleus, and alterations to the phenyl and imidazolyl groups. glpbio.com These changes resulted in a compound with high binding potency for CCR5. glpbio.com
The dual antagonism of both CCR2 and CCR5 by Cenicriviroc is a critical aspect of its activity. researchgate.net This dual activity is attributed to the compound's ability to bind to a common hydrophobic cavity within these receptors. niph.go.jp The sulfoxide group in Cenicriviroc plays a crucial role in its interaction with the receptors. The oxidation of this sulfoxide to a sulfone in Cenicriviroc Sulfone is a key modification. While specific SAR studies on this compound are not extensively detailed in the public domain, the principles of medicinal chemistry suggest that the change from a sulfoxide to a sulfone can impact polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its antagonist activity.
Computational studies have shed light on the structural determinants of antagonist selectivity between CCR2 and CCR5. For instance, residue S101(2.63) in CCR2 has been identified as a key determinant for the selectivity of certain antagonists for CCR2 over CCR5. dntb.gov.ua The interaction of the antagonist with this and other residues within the binding pocket dictates its affinity and selectivity. The sulfone group in this compound would be expected to have different electronic and steric properties compared to the sulfoxide in Cenicriviroc, which would, in turn, affect its interactions with these key residues.
Synthetic Chemistry Approaches for Research Compounds (e.g., Isotope-Labeled Synthesis)
The synthesis of Cenicriviroc provides a template for the synthesis of this compound. The core synthesis of Cenicriviroc involves the coupling of two key fragments: 8-[4-(2-butoxyethoxy)phenyl]-1-propyl-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylic acid and (-)-4-{[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl}phenylamine. newdrugapprovals.org The formation of this compound would then involve a subsequent oxidation step to convert the sulfoxide group to a sulfone. Standard oxidizing agents used for this transformation in medicinal chemistry include reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.
The synthesis of research compounds often requires the preparation of isotope-labeled analogues for use in various assays, such as mass spectrometry-based quantification and metabolic studies. Isotope-labeled versions of Cenicriviroc, such as Cenicriviroc-D7, are commercially available. The synthesis of an isotope-labeled this compound would involve the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into one of the synthetic precursors. sail-technologies.co.jp For example, a deuterated version could be synthesized by using a deuterated starting material for the synthesis of either the benzazocine or the phenylamine fragment. The subsequent coupling and oxidation steps would then yield the final isotope-labeled this compound. These labeled compounds are invaluable for pharmacokinetic and drug metabolism studies, allowing for precise tracking and quantification of the compound and its metabolites. researchgate.net
Computational Modeling of Ligand-Receptor Interactions
Computational modeling has been instrumental in understanding the binding of antagonists to chemokine receptors like CCR2 and CCR5. niph.go.jp Molecular docking studies have been used to predict the binding modes of various antagonists, including Cenicriviroc, within the transmembrane domains of these receptors. These models reveal that antagonists typically occupy a hydrophobic pocket formed by several transmembrane helices. dntb.gov.uaniph.go.jp
For CCR2, antagonists are shown to occupy a tunnel between helices 1 and 7 in the receptor's inactive state. dntb.gov.ua An extra-helical groove accessible through this tunnel has also been identified as a potential targetable interface. dntb.gov.ua The binding of allosteric antagonists is primarily governed by shape complementarity and some hydrogen bonding interactions with helix 8. dntb.gov.ua
In the context of this compound, computational modeling can predict how the sulfone group influences the binding affinity and selectivity for CCR2 and CCR5. The increased polarity and hydrogen bond accepting capability of the sulfone group compared to the sulfoxide could lead to different interactions with polar residues within the binding pocket. For instance, the model could predict new or altered hydrogen bonds with residues like serines, threonines, or tyrosines. Molecular dynamics simulations can further be employed to study the stability of the ligand-receptor complex and to understand the dynamic nature of the interactions over time. These computational approaches are powerful tools for rational drug design and for optimizing the pharmacological profile of chemokine receptor antagonists. dntb.gov.ua
Advanced Methodologies and Future Research Directions
In Vitro and Ex Vivo Assay Systems for Mechanistic Elucidation
To understand the mechanisms of Cenicriviroc (B192934), researchers have utilized various in vitro and ex vivo models. These assays are designed to isolate and study specific biological processes outside of a living organism.
Receptor Occupancy Assays: Ex vivo studies on human peripheral blood mononuclear cells have been instrumental in demonstrating the potent and dual antagonism of Cenicriviroc. These assays showed that low nanomolar concentrations of Cenicriviroc lead to high receptor occupancy: ~98% for CCR2 on monocytes and ≥90% for CCR5 on T-cells. nih.gov Similar ex vivo assays on mouse monocytes and macrophages confirmed that Cenicriviroc could achieve greater than 87% occupancy for both CCR2 and CCR5, validating the use of rodent models for further study. nih.govbiosynth.com
Chemotaxis Assays: The functional consequence of receptor blockade was confirmed using chemotaxis assays. An ex vivo experiment using mouse monocytes demonstrated that Cenicriviroc effectively inhibits CCL2-mediated cell migration, a key process in the inflammatory cascade that drives fibrosis. nih.gov
Primary Hepatic Stellate Cell (HSC) Cultures: To directly assess antifibrotic effects, in vitro studies have used primary human and mouse hepatic stellate cells (HSCs), which are the main collagen-producing cells in the liver. newdrugapprovals.org In these systems, Cenicriviroc was shown to inhibit the activation of HSCs and downregulate the expression of profibrogenic genes like COL1A1 (encoding collagen type I) and ACTA2 (encoding α-smooth muscle actin), even when stimulated with the profibrotic cytokine TGF-β. newdrugapprovals.org
Antiviral Activity Assays: In the context of virology, cell culture systems have been used to evaluate Cenicriviroc's activity. For instance, it was found to be a selective inhibitor of SARS-CoV-2 replication in VeroE6/TMPRSS2 cells, with a 50% effective concentration (EC₅₀) of 2.9 μM based on viral RNA levels. researchgate.net
| Assay Type | Model System | Key Findings for Cenicriviroc |
| Receptor Occupancy | Human PBMCs, Mouse Monocytes | High occupancy of CCR2 and CCR5 at low concentrations. nih.gov |
| Chemotaxis | Mouse Monocytes | Inhibition of CCL2-mediated cell migration. nih.gov |
| HSC Activation | Primary Human & Mouse HSCs | Decreased expression of fibrogenic genes (COL1A1, ACTA2). newdrugapprovals.org |
| Antiviral Replication | VeroE6/TMPRSS2 cells | Inhibition of SARS-CoV-2 replication. researchgate.net |
Development and Validation of Predictive Preclinical Disease Models
The antifibrotic and anti-inflammatory effects of Cenicriviroc have been evaluated in several well-established preclinical animal models of disease. The choice of model is crucial for assessing efficacy across different organs and disease drivers.
Thioglycollate-Induced Peritonitis: This acute in vivo model is used to assess the recruitment of inflammatory cells. In mice, Cenicriviroc significantly reduced the migration of monocytes and macrophages into the peritoneal cavity, providing in vivo evidence of its anti-inflammatory action. nih.govscbt.com
Thioacetamide (B46855) (TAA)-Induced Liver Fibrosis: The TAA model in rats is a chemically-induced model of liver injury and fibrosis. Cenicriviroc demonstrated significant antifibrotic effects in this model, reducing collagen deposition and the expression of fibrogenic genes. nih.govbiosynth.com
Diet-Induced NASH Models: To better mimic human NASH, diet-induced mouse models are used. In a streptozotocin (B1681764) and high-fat diet model, Cenicriviroc significantly reduced the NAFLD Activity Score (NAS). nih.govbiosynth.com In another model using a high-fat, high-cholesterol diet, prolonged therapy with Cenicriviroc reduced liver fibrosis even though it did not resolve steatohepatitis, suggesting a direct antifibrotic effect. newdrugapprovals.orgchemscene.com
Unilateral Ureteral Obstruction (UUO) Model: This is a model of renal fibrosis. Cenicriviroc was shown to reduce collagen deposition and expression of fibrogenic proteins in the kidney, indicating its potential therapeutic effects extend beyond the liver. nih.govbiosynth.com
| Preclinical Model | Organ/Disease | Key Findings for Cenicriviroc |
| Peritonitis Model | Inflammation (in vivo) | Reduced monocyte/macrophage recruitment. nih.govscbt.com |
| TAA-Induced Fibrosis | Liver | Reduced collagen deposition and fibrogenic gene expression. nih.govbiosynth.com |
| Diet-Induced NASH | Liver | Improved NAS score and reduced fibrosis. nih.govbiosynth.comnewdrugapprovals.org |
| UUO Model | Kidney | Reduced collagen deposition and fibrogenic proteins. nih.govbiosynth.com |
Biomarker Discovery and Validation in Preclinical Contexts
Preclinical studies have been essential for identifying and validating biomarkers that reflect the biological activity of Cenicriviroc and the underlying disease processes.
Chemokine Ligands: In clinical studies of Cenicriviroc, levels of MCP-1 (CCL2), the ligand for CCR2, were observed to increase in plasma. axios-research.com This is considered a biomarker of target engagement, as blocking the receptor prevents the ligand from binding and being internalized, causing it to accumulate in the circulation. This same effect was replicated in preclinical models like the Ldlr-/-.Leiden mouse, validating its use as a translational biomarker. google.com
Inflammatory and Fibrosis-Related Gene Expression: In animal models of liver and kidney fibrosis, treatment with Cenicriviroc led to a significant reduction in the mRNA expression of key fibrogenic genes, including Col1a1 and Timp1 (tissue inhibitor of metalloproteinase 1), and inflammatory genes like Ccr2 and Ccl2. scbt.com These molecular biomarkers provide direct evidence of the drug's effect on fibrogenic pathways within the target tissue.
Histological Markers: Beyond gene expression, preclinical models rely on histological scoring systems. In the diet-induced NASH model, Cenicriviroc significantly reduced the NAFLD Activity Score (NAS), which is a composite score of steatosis, inflammation, and ballooning, providing a translatable histological endpoint. nih.govscbt.com
Emerging Therapeutic Applications and Combination Strategies in Preclinical Research
While initially developed for HIV, preclinical research has uncovered broader therapeutic potential for Cenicriviroc, leading to investigations into new applications and combination therapies.
Colorectal Cancer: A recent preclinical study explored the effect of Cenicriviroc in a mouse model of colorectal cancer. The study found that Cenicriviroc inhibited tumor growth and reduced the expression of genes associated with angiogenesis (VEGF), metastasis (vimentin), and cell proliferation (c-Myc), suggesting a potential role in cancer therapy through modulation of the tumor microenvironment. ebi.ac.uk
Graft-versus-Host Disease (GVHD): In a rat model of liver transplantation, Cenicriviroc was shown to ameliorate acute GVHD, a major complication, by inhibiting CCR5. nih.gov
Combination Therapy for NASH: Preclinical models have been used to test the hypothesis that combining Cenicriviroc with drugs that have complementary mechanisms could yield greater efficacy in NASH. For instance, combining Cenicriviroc (targeting inflammation and fibrosis) with Tropifexor (an FXR agonist targeting metabolic and bile acid pathways) was explored. Preclinical studies of this combination showed a reduction in hepatic inflammation and ballooning.
Challenges in Preclinical to Clinical Translation and Model Predictivity
Despite promising results in a wide range of preclinical models, the translation of these findings into clinical efficacy for Cenicriviroc has faced significant challenges, highlighting issues of model predictivity.
Discrepancy in Efficacy: Numerous preclinical studies showed that Cenicriviroc had potent anti-inflammatory and antifibrotic effects. google.com However, the Phase 3 AURORA clinical trial in patients with NASH was terminated due to a lack of efficacy in improving liver fibrosis at the one-year mark. google.com
Model-Specific Efficacy: This discrepancy has led to questions about the translational value of the preclinical models used. For example, while Cenicriviroc showed efficacy in TAA and certain diet-induced NASH models, subsequent testing in the Ldlr-/-.Leiden mouse model—which may more accurately reflect human metabolic NASH—did not show a reduction in hepatic fibrosis, aligning with the Phase 3 clinical trial outcome. google.com This underscores the importance of validating preclinical models not only with drugs that succeed but also with those that fail in clinical trials.
Species Differences: Differences in drug metabolism and potency between rodents and humans can complicate clinical translation. Cenicriviroc has a shorter half-life and lower potency in rodents, requiring careful dose selection in preclinical studies to ensure adequate target engagement is maintained. nih.gov
Complexity of Human Disease: Animal models often fail to capture the full complexity and heterogeneity of human diseases like NASH, which involves a complex interplay of genetics, diet, and metabolic comorbidities over many years. This may explain why targeting a single pathway (monocyte recruitment via CCR2/5), while effective in a simplified model, may be insufficient to reverse established fibrosis in a complex human disease setting.
Q & A
Q. What experimental models are most appropriate for studying the dual CCR2/5 inhibitory effects of Cenicriviroc Sulfone in fibrosis or inflammation?
Methodological Answer: Preclinical studies should employ in vitro assays (e.g., chemotaxis inhibition in THP-1 monocytes using CCL2/CCL5 chemokines) and in vivo models (e.g., carbon tetrachloride-induced liver fibrosis in mice). Ensure controls include baseline chemokine receptor expression profiling and dose-response validation. For fibrosis endpoints, quantify collagen deposition via Sirius Red staining and hydroxyproline assays .
Q. How can researchers validate the specificity of this compound for CCR2 and CCR5 receptors in competitive binding assays?
Methodological Answer: Use radioligand displacement assays with labeled CCL2 (for CCR2) and CCL5 (for CCR5), comparing inhibition constants (Ki) against known antagonists (e.g., maraviroc for CCR5). Cross-validate with flow cytometry to measure receptor internalization in primary human T-cells or macrophages .
Q. What pharmacokinetic parameters should be prioritized in early-phase studies of this compound?
Methodological Answer: Focus on bioavailability (via oral vs. intravenous administration), half-life (t½), and tissue distribution (e.g., liver, lung) using LC-MS/MS quantification. Include cytochrome P450 interaction studies to assess metabolic stability and potential drug-drug interactions .
Q. How should researchers address variability in this compound’s anti-inflammatory efficacy across different animal models?
Methodological Answer: Standardize dosing regimens (e.g., 30–150 mg/kg/day in rodents) and stratify results by disease stage (acute vs. chronic inflammation). Use longitudinal biomarkers like serum IL-6, TNF-α, and TGF-β to correlate efficacy with target engagement .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving contradictory data on this compound’s efficacy in NASH (non-alcoholic steatohepatitis) trials?
Methodological Answer: Apply multivariate regression to adjust for confounders (e.g., baseline fibrosis severity, patient BMI). Use Bayesian meta-analysis to reconcile discrepancies between Phase 2b (CENTAUR) and Phase 3 trials, focusing on endpoints like NAFLD Activity Score (NAS) and fibrosis improvement .
Q. How can researchers optimize experimental design to isolate the contribution of CCR2 vs. CCR5 inhibition in this compound’s mechanism?
Methodological Answer: Employ CRISPR-Cas9 knockout models (e.g., CCR2⁻/⁻ or CCR5⁻/⁻ mice) to compare fibrosis outcomes. Pair with RNA-seq to identify pathway-specific transcriptomic changes (e.g., TGF-β signaling for CCR2; macrophage polarization for CCR5) .
Q. What in vitro assays best capture this compound’s immunomodulatory effects in HIV-associated comorbidities?
Methodological Answer: Use PBMCs from HIV-positive donors to assess viral reservoir reactivation (via p24 ELISA) and cytokine secretion (Luminex multiplex assays). Include co-culture systems with astrocytes or microglia to model neuroinflammation .
Q. How should researchers interpret conflicting data on this compound’s impact on macrophage polarization in fibrotic tissues?
Methodological Answer: Perform single-cell RNA sequencing (scRNA-seq) on fibrotic liver biopsies to resolve heterogeneity in macrophage subsets (M1 vs. M2). Validate with immunohistochemistry for markers like CD68 (pan-macrophage) and CD206 (M2-specific) .
Q. What strategies mitigate off-target effects of this compound in long-term toxicity studies?
Methodological Answer: Conduct phosphoproteomic profiling to identify unintended kinase interactions. Pair with in silico docking simulations (e.g., AutoDock Vina) to refine CCR2/5 binding specificity. Monitor organ-specific toxicity via histopathology and serum ALT/AST levels .
Q. How can researchers leverage transcriptomic data to predict patient subpopulations most responsive to this compound?
Methodological Answer: Apply machine learning (e.g., random forest classifiers) to baseline RNA-seq data from clinical trial cohorts. Prioritize genes in chemokine signaling (e.g., CCR2, CCR5, CCL2) and fibrosis pathways (e.g., COL1A1, ACTA2) as predictive biomarkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
